(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Übersicht

Beschreibung

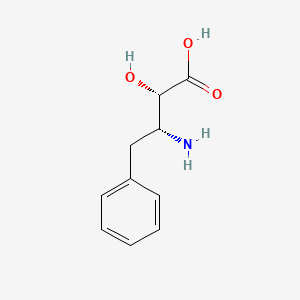

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of both amino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to an olefinic acid. This can be done through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the asymmetric synthesis of β-lactams via a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can be employed to obtain the vicinal hydroxylamino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, is common in industrial settings to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable leaving group.

Major Products

Oxidation: Formation of a keto acid or aldehyde derivative.

Reduction: Formation of a primary amine or alcohol.

Substitution: Formation of substituted amino or hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of biologically active compounds.

Wirkmechanismus

The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3R)-3-amino-2-hydroxydecanoic acid: A non-proteinogenic amino acid with similar structural features but a longer carbon chain.

(2S,3R)-3-hydroxy-2-methylbutanoic acid: Another hydroxy amino acid with a different side chain structure.

(2S,3R)-N-benzoylphenylisoserine: A precursor for taxane-containing cytostatics with similar stereochemistry.

Uniqueness

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Biologische Aktivität

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, often abbreviated as AHPA, is a chiral amino acid derivative with significant biological relevance. Its unique stereochemistry and functional groups contribute to a variety of biological activities, making it a subject of extensive research in pharmacology, neuroscience, and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 59554-14-2

- Functional Groups : Amino group (-NH), hydroxyl group (-OH), and a phenyl group (CH) attached to a butyric acid backbone.

This compound's stereochemistry at the second and third carbon atoms is crucial for its biological activity and interaction with various biological targets.

The biological activity of this compound arises from its interaction with specific molecular pathways:

- Neuroprotective Effects : Research indicates that AHPA may exert neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It has been shown to mitigate neuronal cell death induced by oxidative stress .

- Antioxidant Activity : The compound exhibits antioxidant properties, which help protect cells from damage caused by free radicals. This activity is critical in maintaining cellular health and preventing oxidative stress-related diseases.

- Modulation of Neurotransmitter Systems : AHPA is known to interact with neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). This modulation can influence mood and cognitive functions, making it a potential candidate for treating depression and anxiety disorders .

Pharmaceutical Development

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its ability to modulate neurotransmitter systems makes it particularly relevant in developing drugs aimed at treating neurological disorders .

Neuroscience Research

In neuroscience, AHPA is studied for its potential to enhance cognitive function and protect against neurodegeneration. Its role in the modulation of synaptic transmission positions it as a promising candidate for research into treatments for conditions like Alzheimer's disease .

Biochemical Studies

The compound is also utilized in biochemical research to explore amino acid metabolism and its implications in metabolic disorders. Understanding its metabolic pathways can provide insights into broader physiological processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,3R)-3-methylglutamate | Structure | Modulates excitatory amino acid transporters |

| (2S,3R)-α-hydroxy-β-aminodecanoic acid | Structure | Antihypertensive agent; found in microginin |

| L-Tyrosine | Structure | Precursor for dopamine synthesis |

This compound distinguishes itself from similar compounds through its unique combination of functional groups and stereochemistry, contributing to its distinct biological activities.

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of AHPA significantly reduced neuronal loss in mouse models subjected to neurotoxic agents. The compound's antioxidant properties were credited with this protective effect.

- Impact on Mood Disorders : Clinical trials exploring the effects of AHPA on patients with depression showed promising results, indicating improvements in mood and cognitive function compared to placebo controls .

Eigenschaften

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974964 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-14-2 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.